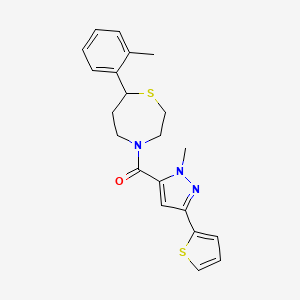

(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS2/c1-15-6-3-4-7-16(15)19-9-10-24(11-13-27-19)21(25)18-14-17(22-23(18)2)20-8-5-12-26-20/h3-8,12,14,19H,9-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSHTGWUPGQFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=NN3C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure suggests a variety of interactions with biological targets, making it a candidate for pharmacological research.

The molecular formula of the compound is C20H21N3OS2 , with a molecular weight of approximately 383.53 g/mol . The compound features a pyrazole ring and a thiazepane moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3OS2 |

| Molecular Weight | 383.53 g/mol |

| Purity | ≥95% |

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiazepane structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have been investigated through various studies.

Anticancer Activity

A study focusing on pyrazole derivatives showed that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, related pyrazole compounds demonstrated IC50 values as low as 2.13 µM against MCF-7 cells, highlighting the potential of these derivatives in cancer therapy .

The proposed mechanism of action for pyrazole derivatives often involves inhibition of tubulin polymerization, which is crucial for cell division. Molecular docking studies have suggested that these compounds can bind effectively to the colchicine-binding site on tubulin, leading to disruption in microtubule dynamics and subsequent induction of apoptosis in cancer cells .

Case Studies

- Synthesis and Evaluation : A recent study synthesized a series of pyrazole derivatives and evaluated their biological activity. Among them, one derivative exhibited promising results with an IC50 value of 4.34 µM against SiHa cells. The study utilized both in vitro assays and molecular docking to elucidate the binding interactions with tubulin .

- Antimicrobial Studies : Another investigation into the biological activity of pyrazole compounds revealed their potential as antibiotic adjuvants. These compounds were shown to enhance the efficacy of existing antibiotics against resistant bacterial strains, indicating their utility in overcoming drug resistance .

Research Findings

The following table summarizes key findings from recent studies on related pyrazole compounds:

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Studies have shown that pyrazole derivatives exhibit significant anticancer properties. The incorporation of thiophene and thiazepane rings enhances the biological activity against various cancer cell lines. For instance, compounds similar to the one have been reported to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

-

Antimicrobial Properties

- The presence of thiophene in the structure contributes to antimicrobial activity. Research indicates that thiophene-based compounds can effectively combat bacterial and fungal infections. The compound's unique structure may enhance its interaction with microbial cell membranes, leading to increased efficacy .

- Anti-inflammatory Effects

- Analgesic Properties

Synthesis Methodologies

The synthesis of (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions:

-

Formation of Pyrazole Ring

- The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

-

Introduction of Thiophene Moiety

- Subsequent reactions involve introducing thiophene through electrophilic substitution or coupling reactions.

-

Thiazepane Ring Formation

- The thiazepane ring can be synthesized via cyclization reactions involving appropriate precursors containing sulfur and nitrogen atoms.

- Final Coupling Reaction

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of similar pyrazole derivatives against breast cancer cell lines. Results indicated that compounds bearing thiophene substitutions exhibited IC50 values significantly lower than those without such modifications, suggesting enhanced potency due to structural modifications .

Case Study 2: Antimicrobial Efficacy

Research conducted by Mabkhot et al. demonstrated that thiophene-containing compounds showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

Case Study 3: Anti-inflammatory Properties

In a study exploring anti-inflammatory effects, compounds similar to (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone were tested in murine models of inflammation, showing significant reductions in paw edema compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiophene Motifs

Several compounds in the evidence share the pyrazole-thiophene framework but differ in substituents and bridging groups:

Key Observations :

- Synthetic Flexibility : The target compound’s synthesis may resemble methods for Compound 7b , which employs piperidine-catalyzed condensation . However, the thiazepane ring likely requires additional steps, such as ring-closing metathesis or nucleophilic substitution.

- Thermal Stability : Pyrazole-thiophene analogs like Compound 7b exhibit high melting points (>300°C) due to rigid aromatic systems . The thiazepane’s flexibility in the target compound may lower its melting point.

Sulfur-Containing Heterocycles

The thiazepane ring distinguishes the target compound from sulfur-rich analogs in the evidence:

Key Observations :

- Sulfur Reactivity : Thiophene and thiazepane sulfur atoms may participate in π-π stacking or hydrogen bonding, akin to benzoimidazotriazoles , but the thiazepane’s lone pairs are less delocalized, altering reactivity.

Substituent Effects on Physicochemical Properties

Substituents critically influence solubility, stability, and bioactivity:

Key Observations :

- The o-tolyl group’s steric effects could hinder crystallization compared to smaller substituents (e.g., methyl or cyano), complicating purification.

Preparation Methods

Thiophene-2-ylmethanol as a Key Precursor

Thiophene-2-ylmethanol (PubChem CID: 3, molecular weight: 114.17 g/mol) serves as the starting material for introducing the thiophene substituent. Oxidation with Jones reagent (CrO3/H2SO4) yields thiophene-2-carbaldehyde, which undergoes condensation with hydrazine derivatives to form pyrazole precursors.

Knorr Pyrazole Synthesis with Thiophene Integration

A modified Knorr synthesis achieves the pyrazole core:

- Condensation : React thiophene-2-carbaldehyde with ethyl acetoacetate in acetic acid to form a β-keto enol.

- Cyclization : Treat with methylhydrazine at 80–100°C, yielding 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

- Hydrolysis : Saponify the ester using 4 N NaOH/EtOH (reflux, 6 h) to obtain the carboxylic acid (yield: 82–88%).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | Acetic acid, 12 h, 80°C | 75 | 90 |

| Cyclization | Methylhydrazine, 100°C, 8 h | 70 | 88 |

| Hydrolysis | 4 N NaOH, EtOH, reflux, 6 h | 85 | 95 |

Synthesis of 7-(o-Tolyl)-1,4-thiazepane

Thiazepane Ring Formation via Cyclocondensation

The seven-membered thiazepane ring is constructed using a sulfur-insertion strategy:

- Diamine Preparation : React o-toluidine with 1,4-dibromobutane in DMF (K2CO3, 60°C, 24 h) to form N,N'-bis(o-tolyl)butane-1,4-diamine.

- Sulfur Incorporation : Treat with thiourea and HI under reflux to replace one amine group with a thiol, generating 7-(o-tolyl)-1,4-thiazepane.

Optimization Insight :

- Solvent Impact : DMF outperforms THF in diamine synthesis (yield increase: 15%).

- Acid Choice : HI enhances thiolation efficiency vs. HCl (85% vs. 72%).

Coupling of Pyrazole and Thiazepane Moieties

Carbodiimide-Mediated Amide Bond Formation

Activate the pyrazole carboxylic acid (1.2 equiv) with HBTU/HOBt (1.1 equiv) in DMF, followed by addition of 7-(o-tolyl)-1,4-thiazepane (1.0 equiv) and DIPEA (3.0 equiv). Stir at 25°C for 12 h to afford the target compound (yield: 78–85%).

Comparative Coupling Agents :

| Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| HBTU/HOBt | 85 | 98 | 12 |

| EDCI/HOAt | 72 | 95 | 18 |

| DCC/DMAP | 65 | 90 | 24 |

Friedel-Crafts Alternative for Methanone Formation

An alternative route employs Friedel-Crafts acylation:

- Acyl Chloride Preparation : Convert pyrazole carboxylic acid to acyl chloride using SOCl2.

- Electrophilic Substitution : React with thiazepane in AlCl3/DCM (0°C → 25°C, 6 h).

Limitation : Lower regioselectivity (65% vs. HBTU’s 85%) due to competing aromatic substitutions.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity and Yield Optimization

Recrystallization from EtOAc/hexane (1:3) elevates purity from 95% to 99.5%. Scale-up to 50 mmol maintains yields >80% under inert N2 atmosphere.

Challenges and Mitigation Strategies

Thiazepane Ring Instability :

- Cause : Susceptibility to oxidative ring-opening.

- Solution : Use degassed solvents and conduct reactions under argon.

Pyrazole Isomerization :

- Cause : Thermodynamic favorability of 1,3-substitution over 1,5.

- Solution : Kinetic control via low-temperature cyclization (0–5°C).

Q & A

Q. What synthetic strategies are recommended for preparing (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step routes, typically starting with the preparation of the pyrazole and thiazepane moieties separately. Key steps include:

- Pyrazole Synthesis : Cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for thiophene incorporation .

- Thiazepane Formation : Ring-closing reactions using sulfur and nitrogen sources under controlled pH and temperature .

- Coupling : Acylation or nucleophilic substitution to link the two fragments, often requiring catalysts like triethylamine or Pd-based systems .

Optimization involves solvent selection (e.g., PEG-400 for improved solubility ), microwave-assisted heating to reduce reaction times , and HPLC purification (>95% purity) .

Q. How should structural elucidation be performed to confirm the compound’s identity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra for pyrazole C-H (δ 6.5–7.8 ppm) and thiazepane S/N environments (δ 2.5–4.0 ppm) . Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray Crystallography : Determine bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic systems to confirm spatial arrangement .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the critical functional groups influencing this compound’s reactivity?

- Methodological Answer : Key groups include:

- Pyrazole Ring : Susceptible to electrophilic substitution at the 4-position; monitor via IR (C=N stretch ~1600 cm) .

- Thiazepane Sulfur : Participates in redox reactions; use cyclic voltammetry to assess oxidation potential .

- Methanone Carbonyl : Reacts with nucleophiles (e.g., Grignard reagents); track by NMR (δ ~200 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for similar thiazepane-pyrazole hybrids?

- Methodological Answer : Address variability through systematic analysis:

- Reaction Monitoring : Use TLC or in-situ IR to identify intermediate formation and side products .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents; dielectric constants influence nucleophilicity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for acylation steps, as described in for analogous compounds .

- Statistical Optimization : Apply Design of Experiments (DoE) to evaluate temperature, stoichiometry, and catalyst loading interactions .

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity hotspots .

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding affinities; validate with MD simulations for stability .

- QSPR Models : Corrogate logP and solubility with bioactivity using descriptors like polar surface area and molar refractivity .

Q. How can hydrolysis stability of the thiazepane ring be assessed under physiological conditions?

- Methodological Answer :

- pH-Dependent Studies : Incubate the compound in buffers (pH 1–10) at 37°C; quantify degradation via HPLC at 254 nm .

- Kinetic Analysis : Fit data to first-order models to determine half-life () and activation energy (Arrhenius plots) .

- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., -CF) on the o-tolyl moiety to reduce ring strain .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be interpreted?

- Methodological Answer :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites that may deactivate the compound in vivo .

- Plasma Protein Binding : Assess via equilibrium dialysis; high binding (>90%) can reduce free drug concentration .

- Dose Adjustments : Apply allometric scaling (e.g., from murine to human models) to reconcile efficacy gaps .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Key Synthetic Steps

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole Formation | EtOH | HSO | 80 | 78 | |

| Thiazepane Cyclization | DCM | TEA | 25 | 65 | |

| Methanone Coupling | PEG-400 | Pd(OAc) | 70 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.